molecular formula C9H12N2O B8285067 2-Ethyl-6-methyl-isonicotinamide

2-Ethyl-6-methyl-isonicotinamide

Cat. No. B8285067
M. Wt: 164.20 g/mol
InChI Key: FVYZITKSYNBRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-methyl-isonicotinamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-6-methyl-isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-6-methyl-isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Ethyl-6-methyl-isonicotinamide

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-ethyl-6-methylpyridine-4-carboxamide

InChI

InChI=1S/C9H12N2O/c1-3-8-5-7(9(10)12)4-6(2)11-8/h4-5H,3H2,1-2H3,(H2,10,12)

InChI Key

FVYZITKSYNBRKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-ethyl-6-methyl-isonicotinic acid ethyl ester (3.90 g, 20.2 mmol, prepared in analogy to the corresponding tert.-butyl ester) in 7 N NH3 in methanol (50 mL) is stirred in a sealed vessel at 60° C. for 20 h. The solvent is evaporated and the residue is suspended in diethyl ether. The solid material is collected, washed with additional diethyl ether and dried under HV to give 2-ethyl-6-methyl-isonicotinamide (2.85 g) as a white powder; LC-MS: tR=0.26 min, [M+1]+=165.05; 1H NMR (D6-DMSO): δ 1.23 (t, J=7.5 Hz, 3H), 2.49 (s, 3H), 2.75 (q, J=7.8 Hz, 2H), 7.44 (s, 2H), 7.59 (s br, 1H), 8.11 (s br, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tert.-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.